molecular formula C13H19O5P B14180786 Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate CAS No. 858644-28-7

Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate

Cat. No.: B14180786
CAS No.: 858644-28-7
M. Wt: 286.26 g/mol
InChI Key: OXJBKRYQZFSCMU-UHFFFAOYSA-N
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Description

Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate is an organophosphorus compound that belongs to the class of phosphonates. These compounds are characterized by the presence of a phosphonate group, which is a phosphorus atom bonded to three oxygen atoms, one of which is double-bonded. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate can be synthesized through several methods. One common method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate. Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts to improve yield and reduce reaction time. Microwave and ultrasound-assisted reactions are also employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products

The major products formed from these reactions include phosphonic acids, phosphines, and substituted phosphonates. These products are valuable intermediates in various chemical syntheses .

Scientific Research Applications

Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission . The compound’s phosphonate group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where other phosphonates may not be as effective .

Properties

CAS No.

858644-28-7

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

IUPAC Name

2-diethoxyphosphoryl-1-(2-methoxyphenyl)ethanone

InChI

InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-12(14)11-8-6-7-9-13(11)16-3/h6-9H,4-5,10H2,1-3H3

InChI Key

OXJBKRYQZFSCMU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1OC)OCC

Origin of Product

United States

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